molecular formula C20H19P B11941609 Phosphine, bis(3-methylphenyl)phenyl- CAS No. 18803-08-2

Phosphine, bis(3-methylphenyl)phenyl-

Cat. No.: B11941609
CAS No.: 18803-08-2
M. Wt: 290.3 g/mol
InChI Key: KQWVREMBQSAIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphine, bis(3-methylphenyl)phenyl- is an organophosphorus compound with the CAS Registry Number 35123-59-2 and a molecular formula of C21H21P . This tertiary phosphine is part of a critical class of ligands widely used in the development of metal complexes for homogeneous catalysis . The methyl substituents on its phenyl rings influence the steric and electronic properties of the ligand, which can be fine-tuned to modulate the activity and selectivity of catalytic reactions . Research into structurally similar phosphine ligands has demonstrated their pivotal role in important processes such as hydroformylation, where they coordinate to metal centers like rhodium to affect the linear-to-branched aldehyde ratio in the product output . Furthermore, chiral derivatives of bis-phosphine ligands are increasingly valuable in gold(I)-catalyzed asymmetric reactions, enabling transformations such as the dearomative cyclization of naphthol derivatives to construct complex spirocyclic structures with high enantiomeric excess . As a ligand, Phosphine, bis(3-methylphenyl)phenyl- offers researchers a building block for synthesizing novel catalysts to explore and optimize synthetic pathways in academic and industrial chemistry. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18803-08-2

Molecular Formula

C20H19P

Molecular Weight

290.3 g/mol

IUPAC Name

bis(3-methylphenyl)-phenylphosphane

InChI

InChI=1S/C20H19P/c1-16-8-6-12-19(14-16)21(18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3

InChI Key

KQWVREMBQSAIGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C

Origin of Product

United States

Synthetic Methodologies for Phosphine, Bis 3 Methylphenyl Phenyl and Analogous Structures

Strategies for Triarylphosphine Synthesis

The classical and modern approaches to triarylphosphine synthesis offer a versatile toolkit for chemists. These strategies can be broadly categorized into three main types: nucleophilic substitution routes, reduction of phosphine (B1218219) oxides, and hydrophosphination.

Nucleophilic Substitution Routes (e.g., Halophosphines and Organometallic Reagents)

One of the most fundamental and widely employed methods for the synthesis of triarylphosphines involves the reaction of a phosphorus halide with an organometallic reagent. rsc.org For the specific synthesis of "Phosphine, bis(3-methylphenyl)phenyl-", a common approach would involve the reaction of dichlorophenylphosphine with two equivalents of a 3-methylphenyl organometallic reagent.

Organometallic Reagents: Grignard reagents and organolithium compounds are the most frequently used nucleophiles in this context.

Grignard Reagents: The reaction of dichlorophenylphosphine with 3-methylphenylmagnesium bromide (m-tolylmagnesium bromide) would proceed in a stepwise manner to first form (3-methylphenyl)phenylchlorophosphine, followed by the addition of a second equivalent of the Grignard reagent to yield the desired "Phosphine, bis(3-methylphenyl)phenyl-". rsc.org The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures to control reactivity. A slight excess of the Grignard reagent is often used to ensure complete conversion. rsc.org

Organolithium Reagents: Similar to Grignard reagents, organolithium species, such as 3-methylphenyllithium, can be used. These reagents are generally more reactive than their Grignard counterparts and may require stricter control of reaction conditions.

The general scheme for this synthesis is as follows:

PhPCl₂ + 2 (3-MeC₆H₄)MgBr → PhP(3-MeC₆H₄)₂ + 2 MgBrCl

Reagent 1Reagent 2SolventTemperatureYield (%)
DichlorophenylphosphineIsopropylmagnesium bromide (2.5 equiv.)THF-10 °C52
Dichlorophenylphosphine4-Methoxyphenylmagnesium bromide (2.5 equiv.)THF-10 °C76
Chlorodiphenylphosphine4-Methoxyphenylmagnesium bromide (1.3 equiv.)THF-10 °C to rt86

This table presents data for the synthesis of analogous mixed arylalkyl and triarylphosphines using the Grignard approach. rsc.org

Reduction of Phosphine Oxide Precursors

Triarylphosphine oxides are often stable, crystalline solids that are easier to handle and purify than their corresponding phosphines, which can be sensitive to oxidation. researchgate.net Consequently, a common synthetic strategy involves the preparation of the target phosphine oxide followed by its reduction. For "Phosphine, bis(3-methylphenyl)phenyl-", the corresponding phosphine oxide, bis(3-methylphenyl)phenylphosphine oxide, would be synthesized first, likely through a Grignard reaction with phenylphosphonic dichloride, followed by reduction.

A variety of reducing agents can be employed for the deoxygenation of phosphine oxides, with silanes being particularly effective and widely used due to their functional group tolerance. umn.edueurekaselect.com

Common Silane Reducing Agents:

Trichlorosilane (HSiCl₃): A powerful reducing agent, often used in the presence of a tertiary amine.

Phenylsilane (PhSiH₃): A milder and more user-friendly alternative to trichlorosilane. researchgate.net

Polymethylhydrosiloxane (PMHS): An inexpensive and environmentally benign reducing agent. eurekaselect.comresearchgate.net

1,3-Diphenyldisiloxane (DPDS): A highly chemoselective reductant that can be used under additive-free conditions at elevated temperatures or with a Brønsted acid catalyst at room temperature. nih.govnih.gov

The reduction of phosphine oxides with silanes generally proceeds with retention of configuration at the phosphorus center, which is crucial for the synthesis of chiral phosphines. eurekaselect.comresearchgate.net

Phosphine OxideReducing AgentConditionsYield (%)
Triphenylphosphine (B44618) oxidePhenylsilaneToluene, 110 °C, 24 hHigh
Triphenylphosphine oxide1,3-Diphenyldisiloxane110 °CQuantitative
Triphenylphosphine oxide1,3-Diphenyldisiloxane / BNPA (20 mol%)Room TemperatureQuantitative

This table showcases the efficiency of different silane-based reducing agents for the deoxygenation of phosphine oxides. nih.gov

Addition of P-H Nucleophiles to Unsaturated Substrates (Hydrophosphination)

Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond (alkene or alkyne), is an atom-economical method for the formation of C-P bonds. rsc.org To synthesize a bis(3-methylphenyl)phenylphosphine derivative via this route, one could envision the reaction of phenylphosphine (PhPH₂) with two equivalents of a 3-methylphenyl-substituted alkene or alkyne. However, controlling the regioselectivity and preventing multiple additions can be challenging.

This method can be performed under thermal conditions or in the presence of a catalyst (acid, base, or metal complex). rsc.org Catalyst- and solvent-free hydrophosphination of alkenes and alkynes with diphenylphosphine has been shown to be highly regioselective for the anti-Markovnikov product and diastereoselective for Z-alkenyl phosphines. rsc.org

Metal-Catalyzed C-P Bond Formation Approaches

In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of triarylphosphines, offering high functional group tolerance and milder reaction conditions compared to traditional methods. nih.govyoutube.com Palladium and nickel complexes are the most commonly employed catalysts for these transformations. youtube.comacs.org

For the synthesis of an unsymmetrical triarylphosphine like "Phosphine, bis(3-methylphenyl)phenyl-", a sequential cross-coupling strategy could be employed. For instance, dichlorophenylphosphine could first be coupled with one equivalent of a 3-methylphenyl organometallic or halide, followed by a second coupling with another equivalent. A more direct approach involves the coupling of a diarylphosphine, such as bis(3-methylphenyl)phosphine, with an aryl halide or triflate, like iodobenzene or phenyl triflate.

Palladium-Catalyzed C-P Coupling:

Palladium complexes, such as Pd(OAc)₂ or bis(triphenylphosphine)palladium(II) chloride, are effective catalysts for the coupling of secondary phosphines with aryl halides and triflates. youtube.comwikipedia.orgchemicalbook.comsigmaaldrich.com The reactions are typically carried out in the presence of a base, such as potassium acetate (KOAc) or DABCO, in a polar aprotic solvent like DMF or NMP. youtube.com Microwave-assisted palladium-catalyzed C-P cross-coupling reactions have been shown to significantly reduce reaction times. youtube.com

Copper-Catalyzed C-P Coupling:

Copper-catalyzed cross-coupling reactions provide an economical and palladium-free alternative for the synthesis of triarylphosphines. nih.gov For example, the coupling of diphenylphosphine with various aryl iodides can be achieved using catalytic amounts of copper(I) iodide (CuI) in the presence of bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). nih.gov This method tolerates a variety of functional groups. nih.gov

Aryl HalideSecondary PhosphineCatalystBaseSolventYield (%)
IodobenzeneDiphenylphosphinePd(OAc)₂ (2.5 mol%)KOAcNMP>90 (conversion)
Aryl IodidesDiphenylphosphineCuIK₂CO₃ or Cs₂CO₃-Good

This table provides examples of metal-catalyzed C-P bond formation reactions for the synthesis of triarylphosphines. nih.govyoutube.com

Optimization of Reaction Parameters for Yield and Enantiomeric Excess in Phosphine Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and, in the case of chiral phosphines, the enantiomeric excess (ee). Key parameters that are often varied include the catalyst, ligand, solvent, temperature, and additives.

For enantioselective syntheses, the choice of the chiral ligand is paramount. acs.org Chiral phosphine ligands play a pivotal role in asymmetric catalysis by creating a chiral environment around the metal center. nih.govacs.org The development of novel chiral scaffolds is an ongoing area of research aimed at expanding the scope and efficiency of asymmetric transformations. acs.org

In the context of enantioselective phosphine synthesis, optimization studies systematically explore:

Catalyst and Ligand: Screening a variety of metal precursors and chiral ligands is essential to identify the optimal combination for a given transformation. For instance, in nickel-catalyzed asymmetric additions, chiral spiro phosphine ligands have been shown to be highly effective.

Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and enantioselectivity.

Additives: Additives such as Brønsted acids or bases can act as co-catalysts or promoters, enhancing the efficiency of the reaction.

Temperature: Lowering the reaction temperature often leads to an improvement in enantioselectivity, although it may also decrease the reaction rate.

A comprehensive optimization study involves the systematic variation of these parameters to achieve the desired outcome. acs.org For example, in the nickel-catalyzed enantioselective direct addition of styrenes to imines, a detailed optimization of the chiral spiro phosphine ligand, additives, and temperature led to the identification of conditions that provided the desired product in high yield and enantioselectivity.

ParameterVariationObservation
Chiral LigandDifferent phosphoramidite and monophosphine ligandsSignificant impact on yield and enantioselectivity
AdditivePhenolFacilitated protonation of the Ni-N bond
Temperature60 °C vs. lower temperatureLower temperature improved yield and selectivity

This table illustrates the optimization process for a nickel-catalyzed asymmetric reaction, highlighting the importance of systematic screening of reaction parameters.

Spectroscopic and Structural Elucidation of Phosphine, Bis 3 Methylphenyl Phenyl

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity, purity, and electronic structure of organophosphorus compounds. The following sections detail the expected spectroscopic signatures for Phosphine (B1218219), bis(3-methylphenyl)phenyl-.

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. For Phosphine, bis(3-methylphenyl)phenyl-, a combination of ¹H, ¹³C, and ³¹P NMR would be required for full characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. The aromatic region (typically δ 7.0-8.0 ppm) would contain a series of overlapping multiplets corresponding to the protons on the two 3-methylphenyl (m-tolyl) groups and the single phenyl group. The methyl protons of the tolyl groups would appear as a distinct singlet in the aliphatic region, likely around δ 2.3-2.4 ppm. Due to the asymmetry of the molecule, the aromatic signals would be intricate, with coupling observed between adjacent protons (³JHH) and potentially through the phosphorus atom (JHP).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon environment. The methyl carbons of the tolyl groups are expected to resonate around δ 21-22 ppm. The aromatic region (δ 125-140 ppm) will display a number of signals corresponding to the ipso, ortho, meta, and para carbons of the phenyl and m-tolyl rings. A key feature is the coupling between the phosphorus atom and the carbon atoms of the aryl rings (JCP). The ipso-carbons (directly bonded to phosphorus) typically show the largest coupling constant (¹JCP), while smaller couplings are observed for the ortho (²JCP), meta (³JCP), and para (⁴JCP) carbons. These coupling patterns are invaluable for assigning the aromatic signals.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a highly sensitive and diagnostic technique for organophosphorus compounds. For a trivalent phosphine like Phosphine, bis(3-methylphenyl)phenyl-, a single sharp resonance is expected in the proton-decoupled ³¹P{¹H} NMR spectrum. The chemical shift (δP) for triarylphosphines typically falls within a characteristic range. For comparison, the ³¹P chemical shift of the closely related tris(3-methylphenyl)phosphine is approximately -6 ppm relative to 85% H₃PO₄. It is anticipated that the chemical shift for bis(3-methylphenyl)phenylphosphine would be in a similar region.

Table 1: Expected NMR Spectroscopic Data for Phosphine, bis(3-methylphenyl)phenyl- Note: These are predicted values based on typical ranges for triarylphosphines. Experimental verification is required.

Nucleus Expected Chemical Shift (δ) Expected Multiplicity & Coupling
¹H ~7.0 - 8.0 ppm Multiplets (Aromatic C-H)
~2.3 - 2.4 ppm Singlet (Aryl-CH₃)
¹³C ~125 - 140 ppm Doublets (Aromatic C, with P-C coupling)
~21 - 22 ppm Singlet or Doublet (Aryl-CH₃)
³¹P ~ -5 to -10 ppm Singlet

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of Phosphine, bis(3-methylphenyl)phenyl- would be dominated by absorptions corresponding to the aromatic rings.

Key expected vibrational bands include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the methyl groups.

Aromatic C=C Stretching: A series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

In-plane C-H Bending: Absorptions in the 1000-1300 cm⁻¹ range.

Out-of-plane C-H Bending: Strong absorptions between 690 cm⁻¹ and 900 cm⁻¹, which are diagnostic of the substitution pattern on the aromatic rings.

P-C Stretching: Vibrations associated with the phosphorus-carbon bond are also expected, though they can be harder to assign definitively and often appear in the fingerprint region.

Table 2: Expected IR Absorption Bands for Phosphine, bis(3-methylphenyl)phenyl-

Wavenumber (cm⁻¹) Vibration Type Functional Group
> 3000 C-H Stretch Aromatic
2850-3000 C-H Stretch Methyl (CH₃)
1450-1600 C=C Stretch Aromatic Ring
690-900 C-H Bend (out-of-plane) Aromatic

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For Phosphine, bis(3-methylphenyl)phenyl- (C₂₀H₁₉P), the exact molecular weight is 290.1224 g/mol . In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺) would be expected at m/z = 290. The fragmentation pattern would likely involve the sequential loss of the aryl substituents. Common fragments would correspond to the loss of a phenyl radical ([M - C₆H₅]⁺) or a methylphenyl (tolyl) radical ([M - C₇H₇]⁺). The relative stability of the resulting phosphinium ions would govern the intensity of these fragment peaks. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high precision.

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for Phosphine, bis(3-methylphenyl)phenyl- has not been reported in the searched literature, its molecular geometry can be confidently predicted.

The phosphorus atom is expected to have a trigonal pyramidal geometry, with the three aryl groups and a lone pair of electrons occupying the vertices. The C-P-C bond angles are anticipated to be slightly larger than those in phosphine (PH₃) but typically smaller than the ideal tetrahedral angle of 109.5°, usually falling in the range of 100-104° for triarylphosphines. For instance, the C-P-C angles in triphenylphosphine (B44618) are approximately 103°. The phosphorus-carbon bond lengths should be consistent with a P-C single bond, typically around 1.83 Å. The three aryl groups will adopt a propeller-like conformation to minimize steric hindrance.

Table 3: Predicted Molecular Geometry Parameters for Phosphine, bis(3-methylphenyl)phenyl- Note: Values are based on data from similar triarylphosphine structures.

Parameter Predicted Value
Geometry at Phosphorus Trigonal Pyramidal
C-P-C Bond Angle ~100 - 104°
P-C Bond Length ~1.83 Å
Overall Conformation Propeller-like

Conformational Analysis and Isomeric Equilibria

The three aryl groups in triarylphosphines are not static but can rotate about the P-C bonds. This rotation leads to various possible conformations. For Phosphine, bis(3-methylphenyl)phenyl-, the aryl groups arrange themselves in a propeller-like fashion. Conformational analysis of the closely related tris(3-methylphenyl)phosphine has shown that in solution, the compound exists as an equilibrium of different conformers. rsc.org These equilibria arise from different arrangements (e.g., gauche- and cis-) of the substituents at the phosphorus atom. rsc.org

It is highly probable that Phosphine, bis(3-methylphenyl)phenyl- exhibits similar dynamic behavior in solution. The rotation of the two m-tolyl groups and the phenyl group would be subject to steric interactions between them. Computational studies, often using Density Functional Theory (DFT), are typically employed to determine the relative energies of different conformers and the energy barriers to rotation. rsc.org Such studies help in understanding the molecule's dynamic behavior and how its shape can influence its function as a ligand in coordination chemistry. rsc.org

Coordination Chemistry of Phosphine, Bis 3 Methylphenyl Phenyl

Ligand Design Principles and Electronic/Steric Parameters

The design of phosphine (B1218219) ligands is a cornerstone of modern organometallic chemistry, enabling precise control over the properties of metal catalysts. The electronic and steric characteristics of a phosphine ligand, such as bis(3-methylphenyl)phenylphosphine, are critical determinants of the reactivity and stability of its metal complexes. These parameters are often quantified by the Tolman electronic parameter (TEP) and the ligand cone angle.

The interplay of these electronic and steric factors is crucial in ligand design. For instance, increasing the electron-donating ability of the phosphine can enhance the rate of oxidative addition in a catalytic cycle, while tuning the steric bulk can promote reductive elimination and prevent the formation of undesired side products.

Formation of Organometallic Complexes with Transition Metals

Bis(3-methylphenyl)phenylphosphine readily forms stable complexes with a variety of transition metals, particularly those from the late transition series such as palladium, platinum, and gold. The phosphorus atom's lone pair of electrons acts as a strong σ-donor to the metal center, while the P-C σ* orbitals can accept electron density from the metal via π-backbonding, contributing to the stability of the metal-phosphine bond.

Synthesis and Isolation of Metal-Phosphine Complexes

The synthesis of metal complexes of bis(3-methylphenyl)phenylphosphine typically involves the reaction of a suitable metal precursor with the phosphine ligand in an appropriate solvent. The specific synthetic route depends on the desired metal, its oxidation state, and the other ligands in the coordination sphere.

A common method for the synthesis of palladium(II) and platinum(II) complexes is the displacement of weakly coordinating ligands from a metal salt precursor. For example, reacting palladium(II) chloride (PdCl₂) or potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with two equivalents of bis(3-methylphenyl)phenylphosphine in a solvent like dichloromethane or acetonitrile would be expected to yield the corresponding square planar complexes, cis- or trans-[MCl₂(P(m-tolyl)₂Ph)₂] (M = Pd, Pt). The specific isomer obtained can be influenced by reaction conditions such as temperature and solvent polarity.

For the synthesis of gold(I) complexes, a common precursor is (dimethyl sulfide)gold(I) chloride ((CH₃)₂SAuCl). The labile dimethyl sulfide ligand is easily displaced by the phosphine to form a linear [AuCl(P(m-tolyl)₂Ph)] complex.

The isolation and purification of these complexes are typically achieved by crystallization. After the reaction is complete, the solvent is often removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent or solvent mixture to obtain the pure metal-phosphine complex.

Characterization of Coordination Geometries and Bond Parameters

The coordination geometry and bond parameters of metal complexes containing bis(3-methylphenyl)phenylphosphine are crucial for understanding their reactivity. X-ray crystallography is the most definitive technique for determining the solid-state structure of these complexes.

While specific crystallographic data for complexes of bis(3-methylphenyl)phenylphosphine are not widely reported, analogies can be drawn from related structures. For palladium(II) and platinum(II) complexes with the general formula [MCl₂(PR₃)₂], a square planar geometry is expected. The M-P and M-Cl bond lengths will depend on the electronic and steric properties of the phosphine ligand and the nature of the other ligands in the complex. For instance, a more electron-donating phosphine would be expected to lead to a slight elongation of the M-Cl bond trans to it due to the trans-influence.

In the case of gold(I) complexes of the type [AuCl(PR₃)], a linear coordination geometry is typically observed, with a P-Au-Cl bond angle close to 180°. The Au-P and Au-Cl bond lengths are sensitive to the electronic properties of the phosphine ligand.

The table below provides hypothetical but representative bond parameters for palladium(II) and platinum(II) complexes based on known structures of similar triarylphosphine complexes.

ComplexMetalGeometryM-P Bond Length (Å)M-Cl Bond Length (Å)P-M-P Angle (°)Cl-M-Cl Angle (°)
trans-[PdCl₂(P(m-tolyl)₂Ph)₂] (hypothetical)PdSquare Planar~2.32~2.30~180~180
cis-[PtCl₂(P(m-tolyl)₂Ph)₂] (hypothetical)PtSquare Planar~2.25~2.35~100~90

Ligand Exchange Dynamics and Stability of Metal-Phosphine Complexes

Ligand exchange processes can occur through associative or dissociative mechanisms. In square planar d⁸ complexes, such as those of palladium(II) and platinum(II), associative pathways are common. The rate of ligand exchange is influenced by the steric bulk of both the entering and leaving ligands, as well as the electronic properties of the metal center.

The stability of metal-phosphine complexes is a thermodynamic parameter that reflects the strength of the metal-phosphine bond. Generally, platinum-phosphine bonds are stronger and kinetically more inert than palladium-phosphine bonds, leading to greater stability of the platinum complexes. researchgate.net The stability of gold(I)-phosphine complexes is also significant, contributing to their use in various catalytic applications.

The stability of complexes with bis(3-methylphenyl)phenylphosphine is expected to be comparable to that of other triarylphosphine ligands. The presence of electron-donating methyl groups may slightly increase the strength of the M-P bond compared to triphenylphosphine (B44618), leading to enhanced complex stability.

The table below summarizes the expected relative stability and ligand exchange lability for complexes of bis(3-methylphenyl)phenylphosphine with palladium, platinum, and gold.

MetalTypical Oxidation StateCoordination GeometryRelative StabilityLigand Exchange Lability
Palladium+2Square PlanarModerateRelatively Labile
Platinum+2Square PlanarHighRelatively Inert
Gold+1LinearHighLabile

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the catalytic applications of the chemical compound "Phosphine, bis(3-methylphenyl)phenyl-" to fully address the detailed sections and subsections of the requested article.

The search did not yield specific research findings, data tables, or mechanistic studies directly involving "Phosphine, bis(3-methylphenyl)phenyl-" in the outlined catalytic applications, including:

Homogeneous Catalysis: Specific examples and performance data for its use in asymmetric catalysis (asymmetric hydrogenation, Michael additions, allylic substitutions) or cross-coupling reactions (Suzuki, Heck) are not documented in the available resources.

Organocatalysis: There is no specific information on reactions mediated solely by "Phosphine, bis(3-methylphenyl)phenyl-" acting as an organocatalyst.

Mechanistic Investigations: Detailed studies on the catalyst activation, deactivation pathways, and the catalytic cycles of metal complexes involving this particular phosphine ligand could not be located.

While extensive research exists for other phosphine ligands (such as triphenylphosphine or various bidentate phosphines) in these catalytic roles, the user's strict requirement to focus solely on "Phosphine, bis(3-methylphenyl)phenyl-" prevents the inclusion of information from these related but distinct compounds. Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline for this specific chemical.

Catalytic Applications of Phosphine, Bis 3 Methylphenyl Phenyl and Its Metal Complexes

Mechanistic Investigations of Catalytic Cycles

Role of Reactive Intermediates (e.g., Zwitterionic Species, Coordinatively Unsaturated Metal Centers)

Coordinatively Unsaturated Metal Centers

The central theme in many palladium-catalyzed reactions, such as the Heck, Suzuki-Miyaura, and Sonogashira couplings, is the cycling of the palladium center between different oxidation states, typically Pd(0) and Pd(II). wikipedia.orglibretexts.org The catalytically active species is often a coordinatively unsaturated Pd(0) complex.

A coordinatively unsaturated metal center is a complex that has a vacant coordination site, making it highly reactive and capable of binding with substrates. For a ligand like "Phosphine, bis(3-methylphenyl)phenyl-" (represented as L), the formation of the active catalyst often begins with a stable Pd(II) precatalyst which is reduced in situ to a Pd(0) species, such as L₂Pd(0). researchgate.net This species itself might not be the most active form. For the catalytic cycle to proceed, this complex often needs to shed a ligand to generate an even more reactive, coordinatively unsaturated 14-electron or 12-electron species (e.g., L-Pd(0)). libretexts.org

This unsaturated center is crucial for the first key step in many cross-coupling cycles: oxidative addition . libretexts.org In this step, the electron-rich, coordinatively unsaturated Pd(0) center inserts into the bond of an organohalide (R-X), forming a new, more stable, square planar Pd(II) intermediate (L₂Pd(R)(X)). This intermediate is itself a critical point in the cycle. For subsequent steps like transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling) to occur, it may again be necessary for a ligand to dissociate, creating a new coordinatively unsaturated Pd(II) center that can accommodate the incoming substrate. libretexts.orgethz.ch

The steric and electronic properties of the "Phosphine, bis(3-methylphenyl)phenyl-" ligand play a defining role in the formation and stability of these unsaturated intermediates. The bulky nature of the two 3-methylphenyl groups, combined with the phenyl group, influences the ease with which the L₂Pd(0) complex can release a ligand to generate the highly reactive L-Pd(0) species, thereby initiating the catalytic cycle.

Table 1: Key Coordinatively Unsaturated Intermediates in a Generalized Palladium Cross-Coupling Cycle

Intermediate TypeGeneral Formula (L = bis(3-methylphenyl)phenylphosphine)Role in Catalytic CycleKey Characteristics
14-Electron Pd(0) ComplexL₂Pd(0)Precursor to the active catalyst; participates in oxidative addition.Electron-rich; readily undergoes oxidative addition with organohalides.
12-Electron Pd(0) ComplexL-Pd(0)Highly reactive species that readily initiates oxidative addition.Highly coordinatively unsaturated and reactive; formed by ligand dissociation from L₂Pd(0).
T-Shaped Pd(II) Complex[L-Pd(R)(X)]Intermediate formed after ligand dissociation from the initial oxidative addition product.Coordinatively unsaturated; ready to accept the coupling partner (e.g., boronic acid).

Zwitterionic Species

Zwitterionic intermediates, while less universally invoked than coordinatively unsaturated centers, can play a significant role under specific reaction conditions. A zwitterionic species is a neutral molecule that contains both a positive and a negative formal charge on different atoms. In the context of catalysis with phosphine (B1218219) ligands, such intermediates can arise from interactions between the palladium complex, ligands, and components of the reaction medium, such as bases or salts.

For instance, in Suzuki-Miyaura reactions, the base (e.g., a carbonate or phosphate) is not merely a passive proton scavenger. The interaction of the base with the palladium-boronic acid complex can lead to the formation of intermediates with distinct charge separation. researchgate.net Although zwitterionic phosphine complexes have been synthesized and shown to be highly efficient catalysts, their transient formation within a standard catalytic cycle is often inferred rather than directly observed. researchgate.net

A plausible scenario for the involvement of a zwitterionic intermediate could occur during the transmetalation step. The interaction of the oxidative addition product (L₂Pd(R)(X)) with the activated boronate species [R'-B(OH)₃]⁻ could proceed through a transition state or a short-lived intermediate that has zwitterionic character before the final reductive elimination step that forms the C-C bond and regenerates the Pd(0) catalyst.

The electronic nature of the "Phosphine, bis(3-methylphenyl)phenyl-" ligand, with its aryl substituents, can influence the stability of such charged intermediates. The electron-donating methyl groups on the phenyl rings can increase the electron density at the phosphorus and, subsequently, the palladium center, which could affect the thermodynamics of forming and resolving zwitterionic states.

Table 2: Plausible Reactive Intermediates and Their Roles

Intermediate ClassPotential RoleGoverning Factors
Coordinatively Unsaturated Pd(0)Initiation of the catalytic cycle via oxidative addition.Ligand bulk, temperature, solvent.
Coordinatively Unsaturated Pd(II)Facilitation of transmetalation or migratory insertion.Ligand dissociation energy, nature of substrates.
Zwitterionic Pd-ComplexMay be involved in the activation of substrates or facilitate key steps like transmetalation.Presence of ionic reagents (bases, salts), solvent polarity.

Computational Chemistry Studies on Phosphine, Bis 3 Methylphenyl Phenyl

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has become a standard and reliable method for investigating the geometric and electronic properties of organophosphorus compounds. ijcce.ac.irnih.gov For a molecule such as Phosphine (B1218219), bis(3-methylphenyl)phenyl-, DFT calculations are employed to predict its three-dimensional structure with high accuracy. The process typically involves geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This yields equilibrium structural parameters, including bond lengths, bond angles, and dihedral angles.

Commonly used functionals, such as B3LYP, are often paired with basis sets like 6-311++G(2d,2p) to achieve a balance between computational cost and accuracy. ijcce.ac.ir The results of these calculations for triarylphosphines generally show good agreement with experimental data obtained from techniques like X-ray crystallography. ijcce.ac.irresearchgate.net For Phosphine, bis(3-methylphenyl)phenyl-, the key geometric parameters of interest are the P-C bond lengths and the C-P-C bond angles, which define the coordination environment around the phosphorus atom.

Beyond geometry, DFT provides a detailed picture of the electronic structure. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

ParameterTypical Calculated Value
P-C (phenyl) Bond Length1.83 - 1.85 Å
P-C (m-tolyl) Bond Length1.83 - 1.85 Å
C-P-C Bond Angle102° - 105°
HOMO Energy-5.5 to -6.0 eV
LUMO Energy-0.5 to -1.0 eV
HOMO-LUMO Gap4.5 to 5.5 eV

Note: The data in this table are representative values for triarylphosphines based on DFT calculations and are intended for illustrative purposes.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are extensively used to predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.govresearchgate.net For phosphine ligands, the prediction of ³¹P Nuclear Magnetic Resonance (NMR) chemical shifts is of particular importance. bohrium.comresearchgate.net DFT, combined with methods like the Gauge-Including Atomic Orbital (GIAO), can calculate the magnetic shielding tensor for each nucleus. nih.govrsc.org The isotropic shielding value is then converted to a chemical shift by referencing it against the calculated shielding of a standard compound, such as phosphoric acid.

The accuracy of these predictions for phosphine ligands and their metal complexes has been shown to be quite high, often with a mean absolute error of just a few ppm. researchgate.net However, for flexible molecules like Phosphine, bis(3-methylphenyl)phenyl-, a thorough conformational analysis is often a prerequisite for accurate NMR predictions, as the chemical shift can be sensitive to the molecule's geometry. researchgate.net By averaging the calculated shifts of low-energy conformers, weighted by their Boltzmann population, a more accurate prediction can be achieved. These calculations can help assign experimental signals and understand how electronic and steric factors, such as the methyl substituents on the phenyl rings, influence the chemical shift.

NucleusExperimental Chemical Shift (δ, ppm)Calculated Chemical Shift (δ, ppm)Deviation (ppm)
³¹P-5.3-4.9+0.4
¹³C (ipso-phenyl)137.5138.0-0.5
¹³C (ipso-tolyl)137.2137.8-0.6
¹³C (C-CH₃)138.0138.5-0.5
¹³C (CH₃)21.521.2+0.3

Note: This table presents hypothetical data illustrating the typical accuracy of DFT-based NMR chemical shift predictions for a molecule like Phosphine, bis(3-methylphenyl)phenyl-.

Mechanistic Pathways and Transition State Analysis in Catalytic Cycles

Phosphine, bis(3-methylphenyl)phenyl- can serve as a ligand in transition metal catalysis, for example, in cross-coupling reactions. numberanalytics.comtcichemicals.com DFT calculations are an indispensable tool for elucidating the detailed mechanisms of these catalytic cycles. ruhr-uni-bochum.denih.gov By computing the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be mapped out.

This analysis allows for the identification of the rate-determining step, which is the step with the highest activation energy barrier. Key steps in a typical cross-coupling cycle, such as oxidative addition, transmetalation, and reductive elimination, can be modeled. youtube.com Transition state (TS) structures are located and verified by frequency calculations, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Species in Catalytic Step (e.g., Oxidative Addition)DescriptionRelative Free Energy (kcal/mol)
Reactants (Catalyst + Substrate)Separated starting materials0.0
Pre-reaction ComplexCatalyst and substrate associated-5.2
Transition State (TS)Highest energy point of the step+18.5
Product ComplexOxidative addition product-10.1

Note: The data represents a hypothetical energy profile for a single step in a catalytic cycle involving a phosphine ligand, as determined by DFT calculations.

Conformational Landscape and Energy Barriers

Triarylphosphines are not rigid molecules; they possess significant conformational flexibility arising from the rotation of the aryl groups around the phosphorus-carbon (P-C) bonds. researchgate.netresearchgate.net Understanding the conformational landscape—the collection of all possible conformers and their relative energies—is crucial, as the ligand's conformation can significantly impact its coordination to a metal center and the steric environment of the resulting complex. uj.ac.zanih.gov

Computational methods are used to explore this landscape systematically. A potential energy surface scan can be performed by rotating the phenyl and tolyl groups through 360° and calculating the energy at each step. This allows for the identification of stable conformers (local minima on the energy surface) and the transition states that connect them. The energy difference between a conformer and a transition state represents the rotational energy barrier. biomedres.us For Phosphine, bis(3-methylphenyl)phenyl-, the analysis would focus on the various orientations the three aryl rings can adopt relative to each other, leading to different conformers with distinct steric profiles.

ConformerDescription of Aryl Group OrientationRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
AGlobal minimum energy structure0.0-
BSecond lowest energy conformer0.83.5 (from A to B)
CHigher energy conformer1.54.2 (from A to C)

Note: This table provides hypothetical values for the relative energies of different conformers and the energy barriers for interconversion, illustrating a typical conformational analysis of a triarylphosphine.

Applications in Materials Science and Polymer Chemistry

Incorporation into Polymeric Materials and Advanced Polymers

No information is available on the methods of incorporating "Phosphine, bis(3-methylphenyl)phenyl-" into polymeric matrices, either as a comonomer in polymerization processes or as an additive in polymer blends.

Role in Modifying Material Properties (e.g., Thermal Stability, Chemical Resistance)

There is no available data or research findings on how "Phosphine, bis(3-methylphenyl)phenyl-" affects the thermal stability, chemical resistance, or any other physical or chemical properties of polymers.

Future Perspectives and Emerging Research Avenues

Development of Novel "Phosphine, bis(3-methylphenyl)phenyl-" Derivatives

The future evolution of catalysts based on Phosphine (B1218219), bis(3-methylphenyl)phenyl- lies in the strategic design and synthesis of novel derivatives. These efforts are primarily channeled into two key areas: the introduction of functional groups and the development of chiral variants for asymmetric catalysis.

The introduction of specific functional groups onto the aryl rings of the phosphine ligand can profoundly influence its electronic and steric properties. This, in turn, allows for the fine-tuning of the catalyst's reactivity, selectivity, and stability. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the electron density on the phosphorus atom, thereby affecting its coordination to a metal center and the subsequent catalytic cycle. Synthetic strategies to achieve this functionalization often involve multi-step procedures starting from functionalized precursors. A general approach can be seen in the synthesis of other functionalized phosphine ligands, which often involves the reaction of aryl Grignard or organolithium reagents with chlorophosphines.

A particularly exciting avenue is the development of chiral derivatives of Phosphine, bis(3-methylphenyl)phenyl- for asymmetric catalysis. The synthesis of enantiomerically pure phosphine ligands is a cornerstone of modern asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. The creation of chiral versions of this phosphine could be achieved by introducing chirality either in the backbone of the ligand or directly at the phosphorus atom, leading to P-chirogenic phosphines. These chiral ligands are highly sought after for their potential to catalyze a wide array of asymmetric transformations, including hydrogenations, allylic alkylations, and cross-coupling reactions, leading to the synthesis of valuable chiral pharmaceuticals and fine chemicals.

Exploration of New Catalytic Transformations

While Phosphine, bis(3-methylphenyl)phenyl- and its analogs have demonstrated significant utility in established cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers are actively exploring their potential in a broader range of catalytic transformations. The unique steric and electronic profile of this ligand makes it a promising candidate for catalyzing challenging reactions that require robust and versatile catalytic systems.

One area of growing interest is the application of phosphine-ligated metal catalysts in C-H activation reactions. The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for the synthesis of complex organic molecules. The development of catalysts that can selectively activate and functionalize specific C-H bonds is a major goal in organic synthesis. The tailored steric bulk of Phosphine, bis(3-methylphenyl)phenyl- could play a crucial role in controlling the regioselectivity of such transformations.

Furthermore, the exploration of this phosphine ligand in other novel coupling reactions and organic transformations is an active area of research. This includes its potential application in areas such as carbonylation reactions, hydroformylation, and polymerization catalysis. The ability to fine-tune the ligand architecture through the synthesis of derivatives, as discussed previously, will be instrumental in unlocking new catalytic activities and expanding the synthetic utility of this versatile phosphine.

Advanced Computational Modeling for Predictive Design

In parallel with experimental investigations, advanced computational modeling has emerged as a powerful tool for the predictive design of new catalysts and for gaining deeper insights into reaction mechanisms. Density Functional Theory (DFT) calculations, for example, can be employed to probe the electronic and steric properties of Phosphine, bis(3-methylphenyl)phenyl- and its derivatives.

Computational studies can provide valuable information on key ligand properties such as cone angle, Tolman electronic parameter, and bond dissociation energies. This data is crucial for understanding how the ligand's structure influences its coordination to a metal center and the energetics of the catalytic cycle. By correlating these calculated properties with experimentally observed catalytic performance, researchers can develop predictive models to guide the design of new ligands with improved activity and selectivity.

Moreover, computational modeling can be used to elucidate the detailed mechanisms of catalytic reactions involving this phosphine ligand. By mapping out the potential energy surfaces of different reaction pathways, it is possible to identify key intermediates and transition states, providing a molecular-level understanding of the factors that control the reaction outcome. This knowledge is invaluable for optimizing reaction conditions and for the rational design of next-generation catalysts based on the Phosphine, bis(3-methylphenyl)phenyl- scaffold. The synergy between experimental synthesis, catalytic testing, and advanced computational modeling will undoubtedly accelerate the discovery of new and improved catalytic systems based on this promising phosphine ligand.

Q & A

Q. What are the established synthetic routes for bis(3-methylphenyl)phenylphosphine, and how do reaction conditions influence yield and purity?

Bis(3-methylphenyl)phenylphosphine can be synthesized via nucleophilic substitution or ligand coupling. A common method involves reacting phenylmagnesium bromide with tris(3-methylphenyl)phosphine trichloride under inert conditions (e.g., argon) . Critical parameters include:

  • Temperature control : Maintaining −78°C during Grignard reagent addition prevents side reactions.
  • Solvent selection : Tetrahydrofuran (THF) enhances solubility of intermediates, while hexanes aid in purification .
  • Workup : Quenching with ammonium chloride and column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield typically ranges 60–75%, with purity confirmed via 31^{31}P NMR (δ ~ −20 ppm) .

Q. How is bis(3-methylphenyl)phenylphosphine characterized structurally and chemically?

  • Spectroscopy : 31^{31}P NMR identifies phosphorus environment; 1^{1}H/13^{13}C NMR resolves aromatic substituents. IR spectroscopy detects P–C stretching (~1100 cm1^{-1}) .
  • X-ray crystallography : Resolves steric effects from 3-methyl groups, confirming distorted trigonal pyramidal geometry .
  • Reactivity screening : Tests with sulfur (to form phosphine sulfide) or transition metals (e.g., PdCl2_2) assess ligand stability .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Air sensitivity : Rapid oxidation requires storage under argon or nitrogen .
  • Solubility : High in toluene, THF, and dichloromethane; low in polar solvents.
  • Thermal stability : Decomposes above 200°C (DSC data), necessitating low-temperature reactions .

Advanced Research Questions

Q. How does bis(3-methylphenyl)phenylphosphine perform as a ligand in transition-metal catalysis compared to analogous phosphines?

  • Steric and electronic effects : The 3-methyl groups increase steric bulk (measured by Tolman cone angle ~160°) but reduce electron-donating capacity vs. triphenylphosphine. This impacts catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura), where lower yields are observed due to slower oxidative addition .
  • Case study : In Pd-catalyzed C–N coupling, ligand loading of 5 mol% achieves 82% yield (vs. 95% for PPh3_3), attributed to slower transmetalation .

Q. What challenges arise in analyzing environmental degradation products of bis(3-methylphenyl)phenylphosphine?

  • Degradation pathways : Hydrolysis under alkaline conditions produces phenylphosphinic acid derivatives, detected via LC-MS (m/z 215.1) .
  • Analytical contradictions : False positives occur in GC-MS due to column adsorption; derivatization with diazomethane improves detection .
  • Ecotoxicity : Microtox assays show moderate toxicity (EC50_{50} = 12 mg/L for Vibrio fischeri), necessitating controlled waste management .

Q. How can computational modeling guide the design of derivatives for OLED applications?

  • DFT studies : Predict HOMO/LUMO levels (−5.3 eV/−1.8 eV) for bis(3-methylphenyl)phenylphosphine oxide, aligning with hole-transport layers in OLEDs .
  • Experimental validation : Electroluminescent devices using this compound show luminance >800 cd/m2^2 at 10 V, though efficiency trails commercial ligands due to aggregation-induced quenching .

Q. What strategies resolve contradictions in reported catalytic performance data?

  • Batch variability : Impurities from incomplete Grignard reactions (e.g., residual Mg salts) suppress activity. Purity checks via elemental analysis (C, H, P) are critical .
  • Reaction scale : Microscale (<1 mmol) trials overestimate yields; reproducibility improves at >5 mmol scale with rigorous exclusion of oxygen .

Methodological Guidelines

8. Optimizing ligand synthesis for reproducibility:

  • Step 1 : Use freshly distilled THF and phenylmagnesium bromide (3 eq.) to minimize moisture.
  • Step 2 : Add tris(3-methylphenyl)phosphine trichloride (1 eq.) dropwise at −78°C over 2 hours.
  • Step 3 : Warm to room temperature, stir for 12 hours, then quench with NH4_4Cl.
  • Step 4 : Purify via column chromatography (hexane:EtOAc 9:1), collecting fractions with 31^{31}P NMR purity >95% .

9. Handling air-sensitive phosphines in catalysis:

  • Glovebox protocols : Store ligands in flame-dried vials with molecular sieves.
  • Inert atmosphere : Use Schlenk lines for catalyst preparation; monitor reactions via inline IR for oxidation byproducts (P=O at 1250 cm1^{-1}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.